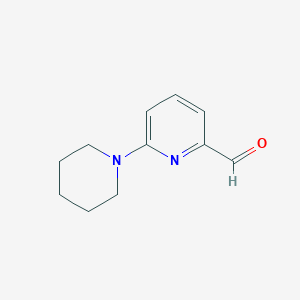

6-(Piperidin-1-yl)picolinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-piperidin-1-ylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKVMXWXARUDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594493 | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859850-71-8 | |

| Record name | 6-(Piperidin-1-yl)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Precision Synthesis of 6-Substituted Picolinaldehydes

Executive Summary & Strategic Importance

6-Substituted picolinaldehydes (6-substituted pyridine-2-carbaldehydes) are high-value pharmacophores and ligand scaffolds. They serve as precursors for tridentate pincer ligands (e.g., NNN, CNC pincer complexes) used in catalysis and are critical intermediates in the synthesis of bioactive heterocycles.

The synthetic challenge lies in the regioselectivity of the pyridine ring and the reactivity of the aldehyde group. The aldehyde is prone to oxidation (to picolinic acid) or nucleophilic attack, while the 6-position requires specific activation.

This guide moves beyond generic textbook methods, focusing on three high-fidelity pathways:

-

The Organometallic Route: Controlled lithiation for halogenated precursors.

-

The Reductive Route: Cryogenic reduction of esters (DIBAL-H).

-

The Modular Route: Palladium-catalyzed cross-coupling for aryl/heteroaryl substituents.

Strategic Retrosynthesis & Decision Matrix

Before selecting a protocol, analyze your starting material availability and the electronic nature of the desired 6-substituent (

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the target substituent.

Method A: The Organometallic Route (Lithiation)

Target: 6-Bromopicolinaldehyde (The "Linchpin" Intermediate) Mechanism: Halogen-Metal Exchange followed by electrophilic quench.

This is the most direct route to 6-halogenated aldehydes. The symmetry of 2,6-dibromopyridine allows for mono-lithiation with high precision if temperature is strictly controlled.

Mechanistic Insight

Pyridine rings are electron-deficient. Direct electrophilic aromatic substitution is difficult. However, the bromine atoms at C2 and C6 activate these positions for halogen-metal exchange.

-

Reagent:

-Butyllithium ( -

Electrophile:

-Dimethylformamide (DMF). -

Critical Control Point: Temperature must be maintained at -78°C . Higher temperatures promote "Wurtz-type" coupling or double lithiation.

Protocol

Reagents:

-

2,6-Dibromopyridine (23.7 g, 100 mmol)

- -BuLi (2.5 M in hexanes, 44 mL, 110 mmol)

-

Anhydrous Toluene or Ether (500 mL)

-

Anhydrous DMF (11.6 mL, 150 mmol)

Step-by-Step:

-

Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Solvation: Dissolve 2,6-dibromopyridine in anhydrous toluene under

flow. -

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Exchange: Add

-BuLi dropwise over 30 minutes. The solution will turn deep yellow/orange, indicating the formation of the 2-lithio-6-bromopyridine species.-

Note: Stir for exactly 30 minutes at -78°C. Longer times increase the risk of scrambling.

-

-

Quench: Add anhydrous DMF dropwise. The color may shift to a lighter yellow.

-

Hydrolysis: Stir for 30 minutes at -78°C, then remove the cooling bath. While still cold, quench with saturated aqueous

(100 mL). -

Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Recrystallize from hexanes or perform flash chromatography (10% EtOAc/Hexanes).

Yield Expectation: 85-92%

Data Validation:

Method B: The Modular Route (Suzuki Cross-Coupling)

Target: 6-Aryl/Heteroaryl-picolinaldehydes Mechanism: Pd(0)-catalyzed cross-coupling.

Using the 6-bromopicolinaldehyde generated in Method A, we can install diverse aryl groups.

Mechanistic Insight

The aldehyde group is electron-withdrawing, making the C-Br bond at position 6 highly activated for oxidative addition by Palladium. However, the aldehyde is also susceptible to side reactions (aldol condensation) under basic conditions.

-

Solution: Use mild bases (

or

Protocol

Reagents:

-

6-Bromopicolinaldehyde (1.0 eq)

-

Arylboronic acid (

) (1.2 eq) -

Catalyst:

(3-5 mol%) -

Base:

(2.0 eq) -

Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step:

-

Degassing: Combine solvent, halide, and boronic acid in a reaction vessel. Sparge with Argon for 15 minutes. Oxygen is the enemy of Pd(0).

-

Catalyst Addition: Add

under positive Argon pressure. -

Reaction: Heat to reflux (approx. 90°C) for 4-12 hours. Monitor by TLC (aldehyde spot will be UV active and stain with DNP).

-

Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Partition between water and DCM.[2]

Method C: The Reductive Route (DIBAL-H)

Target: 6-Alkyl/Aryl-picolinaldehydes (from Esters) Mechanism: Hydride transfer to form a stable tetrahedral aluminum intermediate.

This method is preferred when the corresponding picolinic ester is commercially available or easily synthesized.

Mechanistic Insight

Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid and a hydride donor. At -78°C, it forms a stable tetrahedral intermediate with the ester carbonyl. This intermediate does not collapse to the aldehyde until the acidic aqueous workup, preventing over-reduction to the alcohol.

Figure 2: The kinetic control of DIBAL-H reduction prevents over-reduction.

Protocol

Reagents:

-

Methyl 6-substituted-picolinate (1.0 eq)

-

DIBAL-H (1.0 M in Toluene, 1.1 eq)

-

Solvent: Anhydrous DCM or Toluene

Step-by-Step:

-

Cooling: Dissolve ester in DCM and cool to -78°C .

-

Addition: Add DIBAL-H dropwise down the side of the flask to precool the reagent.

-

Rate: Maintain internal temp < -70°C.[2]

-

-

Incubation: Stir at -78°C for 2 hours.

-

The Critical Quench (Rochelle's Salt):

-

Aluminum emulsions are notorious for trapping products.

-

Add Methanol (2 mL) at -78°C to destroy excess hydride.

-

Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt).

-

Warm to RT and stir vigorously for 1-2 hours until two clear layers form.

-

-

Extraction: Separate layers, extract aqueous phase with DCM.

Stability & Storage (The "Hidden" Step)

Picolinaldehydes are chemically fragile. The nitrogen lone pair can catalyze autoxidation, and the aldehyde is prone to hydration.

| Parameter | Recommendation | Reason |

| Atmosphere | Argon/Nitrogen | Prevents autoxidation to picolinic acid. |

| Temperature | -20°C (Freezer) | Slows dimerization and degradation. |

| State | Solid/Crystalline | Oils degrade faster; induce crystallization if possible. |

| Additives | None | Do not store in solution (especially chlorinated solvents). |

References

-

Preparation of 2-bromo-6-formylpyridine (Patent CN109879815B) . Google Patents. Describes the industrial synthesis via bromination and Sommelet reaction. Link

-

Selective Mono- and Diamination of 2,6-Dibromopyridine . National Institutes of Health (PMC). Provides detailed protocols for handling 2,6-dibromopyridine and subsequent functionalization. Link

-

DIBAL-H Reduction Protocol . Organic Chemistry Portal. Standardized mechanism and conditions for ester-to-aldehyde reduction. Link

-

Suzuki Cross-Coupling Mechanism & Applications . Organic Chemistry Portal. Comprehensive guide on catalyst and base selection for sensitive substrates. Link

-

Synthesis of 2,6-Dibromopyridine . GuideChem. Technical data on the precursor synthesis from 2,6-dichloropyridine. Link

Sources

Technical Monograph: Exploratory Reaction Pathways of 6-(Piperidin-1-yl)picolinaldehyde

[1][2]

Executive Summary: The "Push-Pull" Electronic Profile

6-(Piperidin-1-yl)picolinaldehyde (CAS: 859850-71-8) represents a distinct class of heteroaromatic electrophiles.[1][2] Unlike the unsubstituted 2-pyridinecarboxaldehyde, this scaffold integrates a strong electron-donating group (EDG)—the piperidine ring—at the C6 position.[1]

This structural modification creates a unique "Push-Pull" electronic system :

-

The Push: The piperidine nitrogen donates electron density into the pyridine ring via resonance (+M effect), increasing the basicity of the pyridyl nitrogen.

-

The Pull: The aldehyde group at C2 acts as an electron-withdrawing group (EWG), activating the system for nucleophilic attack, albeit with slightly modulated electrophilicity compared to the unsubstituted analog due to the competing resonance from the piperidine.

For drug development professionals, this molecule offers a tunable scaffold for designing iron chelators , fluorescent probes , and bioactive hydrazones .[2] This guide outlines three primary exploratory vectors: Schiff base condensation, C-C bond formation, and metal coordination.[1][2]

Module 1: The Nitrogen Vector (Schiff Base & Hydrazone Formation)[2]

The most immediate synthetic utility of this compound lies in its condensation with primary amines and hydrazides.[1][2] The resulting imines (Schiff bases) and hydrazones are privileged structures in medicinal chemistry, particularly for their metal-chelating abilities (e.g., Triapine derivatives).[1][2]

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon.[1] The presence of the bulky piperidine group at C6 exerts a steric influence on the adjacent pyridyl nitrogen but leaves the C2 aldehyde relatively accessible. However, the electron donation from the piperidine ring stabilizes the carbonyl slightly, often requiring acid catalysis to activate the electrophile.[2]

Experimental Protocol 1: Synthesis of a Thiosemicarbazone Derivative

Rationale: Thiosemicarbazones derived from 2-acetylpyridine and 2-formylpyridine are potent ribonucleotide reductase inhibitors.[1] This protocol adapts standard methodology to the 6-piperidinyl scaffold.[1]

Reagents:

Step-by-Step Methodology:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 10 mL of absolute ethanol. The solution should be clear; mild heating (40°C) may be used if necessary.[1][2]

-

Activation: Add 1.1 mmol of thiosemicarbazide to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid. This protonates the carbonyl oxygen, compensating for the deactivating resonance effect of the piperidine ring.[1]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM).

-

Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product often precipitates as a crystalline solid upon cooling.[1] If no precipitate forms, reduce solvent volume by 50% under vacuum and cool in an ice bath.[1][2]

-

Purification: Filter the solid and wash with cold ethanol (2 x 5 mL) followed by diethyl ether. Recrystallize from hot ethanol if high purity is required for biological assays.[1]

Self-Validation Check:

Module 2: The Carbon Vector (Knoevenagel Condensation)[2]

Extending the carbon scaffold allows for the creation of conjugated "push-pull" alkenes, which are valuable in optoelectronics and as precursors for heterocyclization.[1]

Mechanistic Insight

The Knoevenagel condensation involves the deprotonation of an active methylene compound (e.g., malononitrile) to form a carbanion, which attacks the aldehyde.[2] The 6-piperidinyl group acts as an internal base to some degree, but the reaction benefits significantly from a piperidine/acetic acid buffer system to ensure continuous enolization.[1]

Experimental Protocol 2: Condensation with Malononitrile

Reagents:

-

Piperidine (Catalyst, 0.1 eq)[2]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the aldehyde and 1.1 mmol of malononitrile in 5 mL of ethanol at room temperature.

-

Initiation: Add 0.1 mmol (approx. 10 µL) of piperidine.

-

Reaction: Stir the mixture at room temperature. Due to the high reactivity of malononitrile, heating is often unnecessary and can lead to polymerization.[1]

-

Monitoring: The reaction is typically rapid (30–60 mins).[1] A color change (often to yellow or orange) indicates the formation of the conjugated system.[1]

-

Isolation: Pour the reaction mixture into 20 mL of ice-cold water. The dicyanovinyl product should precipitate.[1] Filter and wash with water.[1]

Module 3: Visualization of Reaction Pathways[1][2]

The following diagram illustrates the divergent synthetic pathways available to this scaffold, highlighting the electronic flow and structural outcomes.

Figure 1: Divergent synthetic vectors for this compound, leading to ligands, conjugated dyes, and reduced scaffolds.[1][2]

Data Summary & Expected Properties[1][4][5][6][7][8]

| Parameter | Expected Value/Observation | Causality |

| Appearance | Yellow to Orange Oil/Solid | Extended conjugation from piperidine to carbonyl.[1][2] |

| 1H NMR (CHO) | ~9.8 - 10.0 ppm (Singlet) | Typical aldehydic proton, slightly shielded by EDG.[1][2] |

| IR (C=O) | 1680 - 1700 cm⁻¹ | Lower wavenumber than benzaldehyde due to conjugation.[1][2] |

| Solubility | DCM, EtOH, DMSO | Lipophilic piperidine ring enhances organic solubility.[1][2] |

| Reactivity | Moderate Electrophile | Deactivated by C6-N donation; requires acid catalysis.[1] |

References

-

Thiosemicarbazone Synthesis & Bioactivity

-

Schiff Base Complexes of Picolinaldehydes

-

Knoevenagel Condensation Mechanics

-

Commercial Availability & CAS Verification

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Piperidine-Containing Ligands in Cross-Coupling Reactions

[1]

Strategic Overview & Rationale

In the landscape of transition-metal catalysis, piperidine-containing ligands occupy a specialized but high-value niche. Unlike generic phosphines (e.g., PPh₃) or standard N-heterocyclic carbenes (NHCs), piperidine moieties are employed to introduce specific steric rigidity and electronic modulation.

This guide focuses on two distinct classes of piperidine-containing ligands that have transitioned from academic curiosity to robust application in drug discovery and process chemistry:

-

Pipecolic Acid (Piperidine-2-carboxylic acid): A bidentate O,N-ligand used primarily in Copper-catalyzed Ullmann-type couplings . Its rigid cyclic backbone prevents the "floppiness" associated with linear amino acids (like glycine), stabilizing the active Cu(I)/Cu(III) species.

-

Piperidyl-Phosphines (Amino-phosphines): Ligands such as Tris(piperidino)phosphine or 2-(N-piperidyl)phenyl-phosphines . In Palladium catalysis, the piperidine ring attached to the phosphorus atom acts as a strong electron donor (via the nitrogen lone pair) while providing significant steric bulk (buried volume), facilitating the coupling of deactivated aryl chlorides.

Application A: Copper-Catalyzed C-Heteroatom Coupling

Ligand: L-Pipecolic Acid (CAS: 3105-95-1) Primary Application: Ullmann-type C-N and C-O bond formation (e.g., synthesis of diaryl ethers and N-aryl heterocycles).

Mechanistic Insight

In classical Ullmann chemistry, high temperatures (>140°C) were required. The introduction of bidentate ligands lowers the activation energy. Pipecolic acid acts as an anionic O,N-bidentate ligand .

-

The "Rigidity Effect": Unlike linear amino acids, the piperidine ring of pipecolic acid imposes a fixed bite angle. This pre-organization stabilizes the oxidative addition intermediate [L-Cu(III)-Ar-Nu], preventing catalyst decomposition (disproportionation to Cu(0)).

-

Solubility: The lipophilic piperidine ring improves the solubility of the copper complex in organic solvents (DMSO, DMF) compared to smaller amino acids.

Standardized Protocol: N-Arylation of Indoles/Imidazoles

This protocol is optimized for coupling aryl iodides/bromides with nitrogen heterocycles.

Reagents & Materials:

-

Catalyst Precursor: CuI (Copper(I) iodide) - 99.99% purity recommended.

-

Ligand: L-Pipecolic Acid (20 mol% relative to substrate).

-

Base: K₂CO₃ (Potassium carbonate) - anhydrous, micropulverized.

-

Solvent: DMSO (Dimethyl sulfoxide) - dry.

Step-by-Step Methodology:

-

Catalyst Pre-complexation (Critical Step):

-

In a glovebox or under Argon flow, charge a reaction tube with CuI (19 mg, 0.1 mmol, 10 mol%) and L-Pipecolic Acid (26 mg, 0.2 mmol, 20 mol%).

-

Add 1.0 mL of DMSO. Stir at room temperature for 15 minutes.

-

Observation: The solution should turn from a suspension to a clear, slightly colored homogeneous solution, indicating the formation of the [Cu(pipecolate)] complex.

-

-

Substrate Addition:

-

Add the Aryl Halide (1.0 mmol) and the Nucleophile (e.g., Indole, 1.2 mmol).

-

Add K₂CO₃ (276 mg, 2.0 mmol).

-

-

Reaction:

-

Seal the tube with a Teflon-lined cap.

-

Heat the block to 110°C . Stir vigorously (800 rpm) for 12–24 hours.

-

Monitoring: Check via HPLC/UPLC. The disappearance of the aryl halide is the primary endpoint.

-

-

Work-up:

-

Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL).

-

Filter through a pad of Celite to remove copper salts.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Data Summary: Ligand Comparison (N-Arylation of Indole)

| Ligand | Yield (%) | Temp (°C) | Notes |

|---|---|---|---|

| None | <5% | 110 | Catalyst decomposes to Cu(0) black. |

| Glycine | 45% | 110 | Poor solubility of complex. |

| L-Proline | 78% | 110 | Good, but susceptible to decarboxylation at >120°C. |

| L-Pipecolic Acid | 92% | 110 | Superior stability and solubility. |

Application B: Palladium-Catalyzed Heck & Suzuki Coupling

Ligand: Tris(piperidino)phosphine (P(NC₅H₁₀)₃) or Piperidine-functionalized Buchwald-type ligands. Primary Application: Coupling of sterically hindered or electron-deficient aryl chlorides.

Mechanistic Insight

Piperidyl-phosphines are a subset of aminophosphines.

-

Electronic Effect: The nitrogen atom is directly bonded to phosphorus. While nitrogen is electronegative, the lone pair on nitrogen can donate into the empty d-orbitals of phosphorus (pπ-dπ interaction), making the phosphorus highly electron-rich (basic). This facilitates the oxidative addition of tough electrophiles like aryl chlorides.

-

Steric Effect: The piperidine rings adopt a chair conformation, creating a massive "umbrella" around the Pd center. This promotes the formation of the active monoligated species [L-Pd(0)] and accelerates reductive elimination .

Protocol: Heck Coupling of Aryl Chlorides

This protocol utilizes a piperidyl-phosphine ligand generated in situ or pre-formed (e.g., [PdCl2(P(pip)3)2]).

Reagents:

-

Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃.

-

Ligand: Tris(piperidino)phosphine (prepared from PCl₃ + Piperidine).

-

Base: Cs₂CO₃ or K₃PO₄.

-

Solvent: 1,4-Dioxane.

Step-by-Step Methodology:

-

Ligand Preparation (If not commercial):

-

Caution: PCl₃ is corrosive. React PCl₃ (1 eq) with Piperidine (6 eq) in dry ether at 0°C. Filter the hydrochloride salt. Distill or recrystallize the aminophosphine.

-

-

Catalytic Run:

-

Charge a Schlenk tube with Pd(OAc)₂ (1 mol%) and Tris(piperidino)phosphine (2 mol%).

-

Add 1,4-Dioxane (anhydrous). Stir for 5 mins to form the active catalyst.

-

Add Aryl Chloride (1.0 mmol), Styrene derivative (1.5 mmol), and Cs₂CO₃ (2.0 mmol).

-

-

Execution:

-

Heat to 100–120°C under Argon.

-

Reaction time is typically 4–16 hours depending on the electronic nature of the aryl chloride.

-

-

Purification:

-

Standard aqueous workup and silica gel chromatography. Note that aminophosphines can hydrolyze on acidic silica; use triethylamine-neutralized silica if ligand recovery is attempted (rare).

-

Visualization of Pathways

Diagram: Mechanistic Logic of Pipecolic Acid in Cu-Catalysis

The following diagram illustrates how the rigid piperidine backbone prevents catalyst aggregation, a common failure mode in Copper catalysis.

Caption: Stabilization mechanism of L-Pipecolic acid, preventing Cu(I) disproportionation.

Diagram: Workflow for Pd-Catalyzed Coupling with Piperidyl-Phosphines

Caption: Workflow for generating high-activity Pd(0) species using piperidyl-phosphines.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Reaction Stalls (Cu-Catalysis) | Catalyst aggregation (Solution turns black/precipitate). | Increase Ligand:Cu ratio to 2:1. Ensure solvent (DMSO/DMF) is dry to prevent protonation of the ligand. |

| Low Yield (Pd-Catalysis) | Oxidation of Aminophosphine. | These ligands are air-sensitive. Ensure strict inert atmosphere (Argon/Nitrogen). Use fresh ligand. |

| Product Contamination | Piperidine ring opening or hydrolysis. | Avoid strong acids during workup. Aminophosphines hydrolyze to secondary amines (piperidine) and phosphorous acid derivatives. |

| Regioselectivity Issues | Steric bulk of ligand insufficient. | If using simple N-piperidyl phosphines, switch to bulkier analogues or increase the "cone angle" by adding substituents to the piperidine ring (e.g., 2,6-dimethylpiperidine). |

References

-

Vereshchagin, A. et al. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines. Organic Process Research & Development. [1]

-

Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Phenols. Accounts of Chemical Research. (Seminal work on amino acid ligands like pipecolic acid).[2]

-

Frech, C. M. et al. (2022).[3] Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Protocol Preview. Journal of Visualized Experiments (JoVE).[3]

-

Barder, T. E., & Buchwald, S. L. (2020). Architecture and synthesis of P,N-heterocyclic phosphine ligands. PMC.

-

Yu, K. et al. (2020).[2] Pipecolic Acid Quantification and Application. Bio-protocol.

The Strategic deployment of Substituted Picolinaldehydes in Asymmetric Synthesis: Application Notes and Protocols

Introduction: The Unique Role of the Picolinaldehyde Scaffold in Asymmetric Transformations

In the landscape of asymmetric synthesis, the pursuit of chiral molecules with high enantiopurity is paramount, particularly in the fields of drug discovery and materials science.[1][2][3] Substituted picolinaldehydes have emerged as uniquely versatile and powerful building blocks in this endeavor. Their inherent structural features—an electrophilic aldehyde tethered to a pyridine ring—offer a powerful confluence of reactivity and coordination capability that can be strategically exploited to achieve high levels of stereocontrol.

The pyridine nitrogen atom is not a mere spectator in these reactions. Its ability to act as a Lewis base allows it to coordinate to metal centers or interact with organocatalysts through non-covalent interactions. This chelation effect often rigidly holds the substrate in a specific orientation relative to the chiral catalyst, enabling highly effective facial discrimination of the aldehyde group during nucleophilic attack. This guide provides an in-depth exploration of the application of substituted picolinaldehydes in key asymmetric transformations, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic ventures.

I. Asymmetric Mannich Reactions: Constructing Chiral β-Amino Carbonyls

The Mannich reaction is a cornerstone of carbon-carbon bond formation, yielding valuable β-amino carbonyl compounds. The use of picolinaldehydes in asymmetric variants of this reaction has opened new avenues for the synthesis of enantioenriched nitrogen-containing molecules.

Mechanistic Rationale: Dual Activation and Stereocontrol

A powerful strategy in asymmetric Mannich reactions involving picolinaldehydes is the use of a cooperative catalytic system, for instance, employing a chiral Lewis acid complex that binds to the picolinaldehyde.[4][5] This coordination serves a dual purpose: it enhances the electrophilicity of the aldehyde carbonyl and, in concert with a chiral ligand, creates a defined chiral pocket around the reaction center.

For example, a chiral Ytterbium(III)-N,N'-dioxide complex can coordinate to the picolinaldehyde. This complex then activates a glycine ester, facilitating its addition to an aldimine.[4][5] The stereochemical outcome is dictated by the specific geometry of the chiral ligand on the metal center, which sterically directs the approach of the nucleophile. Interestingly, enantiodivergent synthesis can be achieved by simply modifying the substructure of the chiral ligand, providing access to either enantiomer of the product with high selectivity.[4]

Diagram: Proposed Catalytic Cycle for a Chiral Lewis Acid-Catalyzed Asymmetric Mannich Reaction

Caption: A simplified workflow of a chiral Lewis acid-catalyzed asymmetric Mannich reaction.

Experimental Protocol: Asymmetric Three-Component Mannich Reaction

This protocol is a representative example of a mechanochemical approach for an asymmetric three-component Mannich reaction involving unreactive arylamines, which can be adapted for substituted picolinaldehydes.[6]

Materials:

-

Substituted picolinaldehyde (1.0 mmol)

-

Cyclic ketone (e.g., cyclohexanone) (2.0 mmol)

-

Arylamine (1.2 mmol)

-

(S)-proline (0.2 mmol, 20 mol%)

-

Chiral diol (e.g., (R)-BINOL) (0.2 mmol, 20 mol%)

-

Milling vessel and balls (stainless steel)

-

Ball mill

Procedure:

-

To a stainless steel milling vessel, add the substituted picolinaldehyde, cyclic ketone, arylamine, (S)-proline, and the chiral diol.

-

Add the milling balls to the vessel.

-

Seal the vessel and place it in the ball mill.

-

Mill the mixture at a specified frequency (e.g., 25 Hz) for the optimized reaction time (typically 2-6 hours).

-

After completion, open the vessel and dissolve the crude product in a suitable solvent (e.g., dichloromethane).

-

Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Determine the yield and enantiomeric excess (ee) by chiral HPLC analysis.

Self-Validation: The protocol's success is validated by achieving high yields (typically 49-80%) and excellent enantioselectivities (up to 99% ee) for the desired β-amino ketone product.[6] The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

II. Asymmetric Aldol Reactions: Crafting Chiral β-Hydroxy Carbonyls

The aldol reaction is a fundamental C-C bond-forming reaction that constructs β-hydroxy carbonyl compounds.[7] Utilizing substituted picolinaldehydes as electrophiles in asymmetric aldol reactions provides access to chiral pyridyl alcohols, which are valuable intermediates in medicinal chemistry.

Mechanistic Rationale: Enamine Catalysis and Stereochemical Control

Organocatalysis, particularly enamine catalysis using chiral secondary amines like proline, has revolutionized the asymmetric aldol reaction.[8][9][10] The catalyst reacts with a ketone donor to form a chiral enamine. This enamine then attacks the picolinaldehyde electrophile in a stereocontrolled manner. The stereochemistry is governed by the transition state assembly, where the chiral catalyst shields one face of the enamine, directing the picolinaldehyde to the opposite face. The carboxylic acid moiety of proline is believed to play a crucial role in activating the aldehyde through hydrogen bonding.[8]

Diagram: Proline-Catalyzed Asymmetric Aldol Reaction Workflow

Caption: A step-by-step workflow for a typical proline-catalyzed asymmetric aldol reaction.

Experimental Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from a general procedure for proline-catalyzed aldol reactions and is suitable for substituted picolinaldehydes.[10][11]

Materials:

-

Substituted picolinaldehyde (10 mmol)

-

Cyclohexanone (50 mmol)

-

(S)-proline (1 mmol, 10 mol%)

-

Methanol (1.33 mL)

-

Water (330 µL)

-

25 mL round-bottom flask with stir bar

Procedure:

-

Charge the flask with (S)-proline, methanol, water, and cyclohexanone.

-

Stir the mixture for 10 minutes at room temperature to allow for pre-catalyst formation.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the substituted picolinaldehyde via syringe.

-

Cap the flask and allow the reaction to stir at room temperature for 30 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the mixture through a pad of silica gel, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Determine the conversion and diastereomeric ratio of the crude product by ¹H NMR.

-

Purify the product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Self-Validation: High conversion rates (e.g., >85%) and good to excellent diastereomeric (e.g., 90:10) and enantiomeric ratios are indicative of a successful reaction.[11]

III. Asymmetric Michael Additions: Formation of Chiral 1,5-Dicarbonyl Compounds

The Michael addition, or conjugate addition, is a versatile method for forming C-C bonds. The use of nucleophiles derived from pyridinyl sources with α,β-unsaturated carbonyl compounds under asymmetric catalysis provides access to complex chiral molecules.

Mechanistic Rationale: Organocatalysis and Crystallization-Induced Diastereomer Transformation

Recent advancements have demonstrated the use of organocatalysts for the 1,4-addition of 4-azaarenyl acetates (including pyridinyl acetates) to trisubstituted electrophilic alkenes.[12][13] In these systems, a chiral organocatalyst, such as a bifunctional iminophosphorane (BIMP), facilitates the Michael addition. Interestingly, while two of the newly formed stereocenters are under kinetic control from the catalyst, a third can be subject to a thermodynamically-controlled crystallization-induced diastereomer transformation (CIDT).[13] This allows for the formation of a single diastereomer with high enantioselectivity.

Data Summary Table

| Reaction Type | Catalyst/Ligand | Substrate Example | Yield (%) | ee (%) | Reference |

| Mannich Reaction | Chiral Yb(III)-N,N'-dioxide | Glycine ester, aldimine, 2-picolinaldehyde | up to 66 | up to 97 | [4] |

| Mannich Reaction | (S)-proline/chiral diol | Arylamine, cyclic ketone, arylaldehyde | 49-80 | up to 99 | [6] |

| Aldol Reaction | (S)-proline | Cyclohexanone, benzaldehyde | ~85 (conversion) | >90 | [11] |

| Henry Reaction | Chiral bis(β-amino alcohol)-Cu(OAc)₂ | Nitromethane, substituted aromatic aldehydes | up to >99 | up to 94.6 | [14] |

| Michael Addition | BIMP Organocatalyst | 4-pyridinyl acetate, electrophilic alkene | 83 (on scale-up) | >99:1 e.r. | [13] |

Conclusion and Future Outlook

Substituted picolinaldehydes are invaluable assets in the field of asymmetric synthesis. The strategic positioning of the pyridine nitrogen allows for chelation-controlled stereoselectivity in metal-catalyzed reactions, while its electronic properties can be harnessed in organocatalytic transformations. The protocols and mechanistic insights provided herein serve as a guide for researchers to leverage the unique reactivity of these building blocks. Future developments in this area will likely focus on the design of novel chiral ligands and organocatalysts tailored to the specific properties of picolinaldehydes, expanding their application to an even broader range of asymmetric transformations and furthering their impact on the synthesis of complex, biologically active molecules.

References

-

Title: Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: A combined continuous microflow photochemistry and asymmetric organocatalysis approach for the enantioselective synthesis of tetrahydroquinolines - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency | ChemRxiv Source: ChemRxiv URL: [Link]

-

Title: Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - Beilstein Journals Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - MDPI Source: MDPI URL: [Link]

-

Title: (PDF) Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Asymmetric N-H insertion of secondary and primary anilines under the catalysis of palladium and chiral guanidine derivatives - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry - YouTube Source: YouTube URL: [Link]

-

Title: New pyridine N-oxides as chiral organocatalysts in the asymmetric allylation of aromatic aldehydes | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2 - MDPI Source: MDPI URL: [Link]

-

Title: Asymmetric Organocatalysis: The 2021 Nobel Prize - YouTube Source: YouTube URL: [Link]

-

Title: Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Pyridine-2-carbaldehyde - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of new pryridyl alcohols and their use as catalysts in the asymmetric addition of diethylzinc to aldehydes - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: The significance of chirality in contemporary drug discovery-a mini review - PMC Source: National Center for Biotechnology Information URL: [Link]

-

Title: Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Source: ACS Publications URL: [Link]

-

Title: Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge Source: Organic Chemistry Portal URL: [Link]

-

Title: Improved synthesis of symmetrically & asymmetrically N-substituted pyridinophane derivatives - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: (PDF) Highly enantioselective catalytic synthesis of chiral pyridines - ResearchGate Source: ResearchGate URL: [Link]

-

Title: (PDF) (S)-BINOL-Derived Chiral Picolinate Ligand as a platform for new polymer frameworks. A pilot study on the effect of binaphthyl scaffold vs. picolinate. - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: (PDF) Organocatalyzed asymmetric Mannich reaction: An update - ResearchGate Source: ResearchGate URL: [Link]

-

Title: New class of chiral molecules offers strong stability for drug development Source: University of Geneva URL: [Link]

-

Title: Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium Source: MDPI URL: [Link]

-

Title: Asymmetric Cu-Catalyzed Henry Reaction of 2- Anisaldehyde 1097 with Nitromethane 1036 … - ResearchGate Source: ResearchGate URL: [Link]

-

Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction - MDPI Source: MDPI URL: [Link]

-

Title: Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - NIH Source: National Center for Biotechnology Information URL: [Link]

-

Title: Catalytic (asymmetric) methylene transfer to aldehydes - PubMed Source: National Center for Biotechnology Information URL: [Link]

-

Title: Asymmetric synthesis with ynamides: unique reaction control, chemical diversity and applications - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

-

Title: Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage Source: Pharmaffiliates URL: [Link]

-

Title: (PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source: ResearchGate URL: [Link]

-

Title: A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI Source: MDPI URL: [Link]

Sources

- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 4. Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric Aldol Reaction with Formaldehyde: a Challenging Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Note: Advanced Experimental Protocols for Condensation Reactions of 2-Pyridinecarboxaldehyde

Abstract

2-Pyridinecarboxaldehyde (Picolinaldehyde) is a linchpin intermediate in the synthesis of bioactive heterocycles and polydentate ligands. Unlike benzaldehyde, the presence of the pyridine nitrogen atom at the ortho position introduces unique electronic effects (inductive withdrawal) and coordination capabilities that significantly alter reaction thermodynamics and kinetics. This guide provides three field-validated protocols for condensation reactions, moving from classical ligand synthesis to multicomponent drug scaffold assembly. It addresses specific challenges such as catalyst poisoning, oxidative instability, and purification of nitrogen-rich products.

Chemical Context & Reactivity Profile[1][2][3][4]

Before initiating experimentation, it is critical to understand the divergent reactivity of picolinaldehyde compared to carbocyclic aldehydes.

-

Electronic Activation: The pyridine ring is electron-deficient, making the aldehyde carbonyl highly electrophilic and susceptible to nucleophilic attack. This often accelerates condensation rates but also increases the risk of side reactions (e.g., polymerization).

-

The "Chelation Trap": The proximal nitrogen atom can act as a Lewis base. In Lewis-acid catalyzed reactions, the substrate itself may coordinate with the catalyst (e.g., ZnCl₂, AlCl₃), deactivating it. Strategic Choice: Use Bronsted acids (AcOH, NH₄Cl) or lanthanide triflates (Sc(OTf)₃) which tolerate nitrogen coordination better.

-

Oxidative Instability: Picolinaldehyde rapidly oxidizes to picolinic acid upon air exposure.

-

Protocol Check: Verify purity via ¹H NMR (aldehyde proton at ~10.0 ppm). If significant carboxylic acid is present, distill under reduced pressure prior to use.

-

Protocol A: Schiff Base Ligand Synthesis (Imine Condensation)

Application: Synthesis of N,N-bidentate or N,N,N-tridentate ligands for organometallic catalysis.

Rationale

Schiff base formation is reversible. While picolinaldehyde is reactive, the equilibrium must be driven by water removal. We utilize a high-concentration ethanol reflux method which generally prompts product crystallization upon cooling, avoiding tedious chromatography.

Materials

-

Substrate: 2-Pyridinecarboxaldehyde (1.0 equiv)

-

Nucleophile: Primary amine (e.g., 4-ethoxyaniline or 1,2-diaminocyclohexane) (1.0–1.05 equiv)

-

Solvent: Absolute Ethanol (EtOH)[1]

-

Catalyst: Glacial Acetic Acid (Optional, 1-2 drops)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (10 mmol) in absolute EtOH (15 mL).

-

Addition: Add 2-pyridinecarboxaldehyde (10 mmol, 0.95 mL) dropwise to the stirring amine solution.

-

Observation: A color change (often yellow to orange) indicates immediate imine formation.

-

-

Reflux: Attach a reflux condenser. Heat the mixture to reflux (78°C) for 2–3 hours.

-

QC Check: Monitor by TLC (SiO₂; EtOAc:Hexane 1:1). The aldehyde spot (R_f ~0.6) should disappear.

-

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature, then place in an ice bath (0–4°C) for 1 hour.

-

Isolation: Filter the precipitate under vacuum.

-

Purification: Wash the filter cake with cold EtOH (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted aldehyde.

-

Drying: Dry under high vacuum for 4 hours.

Table 1: Troubleshooting Schiff Base Formation

| Issue | Root Cause | Corrective Action |

| No Precipitate | High solubility of product | Concentrate solvent by 50% on Rotavap; induce crystallization by adding Hexane or Et₂O. |

| Oil Formation | Impurities acting as solvating agents | Triturate the oil with cold diethyl ether to induce solidification. |

| Low Yield | Hydrolysis (Equilibrium reversal) | Add anhydrous MgSO₄ to the reaction mixture or use a Dean-Stark trap. |

Protocol B: Chalcone Synthesis (Claisen-Schmidt)

Application: Synthesis of

Rationale

This reaction utilizes the high electrophilicity of picolinaldehyde. A base-catalyzed aldol condensation is preferred. Note that because the pyridine ring is electron-withdrawing, the dehydration step (elimination of water) usually proceeds spontaneously without acid catalysis.

Step-by-Step Methodology

-

Stoichiometry: Combine 2-pyridinecarboxaldehyde (3.23 mmol) and the acetophenone derivative (3.26 mmol) in Ethanol (7 mL).

-

Catalysis: Add aqueous KOH or NaOH (0.4 mmol, ~10-15 mol%).

-

Critical Note: Do not use a large excess of base. High pH can degrade the pyridine aldehyde via Cannizzaro disproportionation.

-

-

Reaction: Stir at 40°C. Ultrasound irradiation can be used to accelerate the reaction (reducing time from hours to minutes).

-

Monitoring: Monitor via ¹H NMR. Look for the appearance of the trans-alkene doublets (J ~15-16 Hz) in the 7.5–8.0 ppm region.

-

Workup: Evaporate ethanol under reduced pressure. Dissolve residue in EtOAc, wash with water (to remove base) and brine.[2]

-

Purification: Recrystallize from Ethanol. If the product is an oil, use flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol C: Groebke-Blackburn-Bienaymé (GBB) Reaction

Application: One-pot synthesis of fused imidazo[1,2-a]pyridines (privileged drug scaffolds).

Rationale

This is a multicomponent reaction (MCR) involving an aldehyde, an amidine (2-aminopyridine), and an isocyanide.[2] While Lewis acids are common, we employ Ammonium Chloride (NH₄Cl) as a mild, cheap, and "green" proton source that activates the Schiff base intermediate without poisoning the system.

Experimental Workflow Diagram

Figure 1: Workflow for the NH₄Cl-catalyzed Groebke-Blackburn-Bienaymé reaction.

Step-by-Step Methodology

-

Assembly: In a microwave-safe vial, combine 2-aminopyridine (1.0 equiv), 2-pyridinecarboxaldehyde (1.0 equiv), and the isocyanide (1.0 equiv).

-

Solvent & Cat: Add Ethanol (1.0 M concentration relative to aldehyde) and NH₄Cl (20 mol%).

-

Activation: Seal the vial and heat (Microwave: 60°C, 30 mins; OR Oil Bath: 60°C, 4–6 hours).

-

Workup:

-

Remove volatiles (Rotavap).

-

Resuspend residue in water (10 mL).

-

Extract with Ethyl Acetate (3 x 10 mL).

-

-

Purification: Dry organic layer over Na₂SO₄. Purify via silica gel chromatography.

-

Eluent: These products are polar. Use DCM:MeOH (95:5).

-

References

-

Schiff Base Ligand Synthesis

-

Lu, X., et al. (2006).[3] "Synthesis, characterization and catalytic property of tetradentate Schiff-base complexes for the epoxidation of styrene." Journal of Molecular Catalysis A: Chemical.

-

-

Chalcone Synthesis Protocol

- Calvagno, M., et al. (2023). "Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol." Molecules.

-

Groebke-Blackburn-Bienaymé Reaction

-

Rentería-Gómez, A., et al. (2021).[4] "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Molecules.

-

-

Purification & Properties

- Sigma-Aldrich Technical Data: 3-Pyridinecarboxaldehyde Safety & Handling.

Sources

6-(Piperidin-1-yl)picolinaldehyde: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Introduction: Unlocking New Avenues in Heterocyclic Chemistry

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. Its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make it a privileged structure in drug discovery and catalysis. Within this class of compounds, substituted picolinaldehydes are particularly valuable as synthetic intermediates, offering a reactive aldehyde functionality appended to the pyridine ring, ready for elaboration into more complex heterocyclic systems.

This application note details the synthesis, characterization, and synthetic utility of 6-(piperidin-1-yl)picolinaldehyde , a unique building block that combines the reactivity of an aromatic aldehyde with the electronic influence of a strongly electron-donating piperidinyl group. The presence of the piperidine moiety at the 6-position significantly modulates the electronic properties of the pyridine ring and the reactivity of the aldehyde, making it an intriguing substrate for the construction of a diverse array of nitrogen-containing heterocycles. This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into leveraging this building block for the synthesis of novel quinolines, pyridopyrimidines, and other complex heterocyclic frameworks.

Physicochemical Properties and Characterization

While experimental data for this compound is not widely published, its key physicochemical properties can be predicted based on its structure. This information is crucial for its handling, reaction setup, and purification.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₆N₂O |

| Molecular Weight | 204.27 g/mol |

| Appearance | Expected to be a pale yellow to brown solid or oil |

| Boiling Point | > 200 °C (Predicted) |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) |

Spectroscopic Characterization (Predicted):

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ 9.8 (s, 1H, CHO) | δ 193.0 (CHO) |

| δ 7.6 (t, J = 7.8 Hz, 1H, Ar-H) | δ 160.0 (C-N, pyridine) |

| δ 7.0 (d, J = 7.5 Hz, 1H, Ar-H) | δ 138.0 (Ar-CH) |

| δ 6.8 (d, J = 8.1 Hz, 1H, Ar-H) | δ 115.0 (Ar-CH) |

| δ 3.6 (t, J = 5.5 Hz, 4H, N-CH₂) | δ 110.0 (Ar-CH) |

| δ 1.7 (m, 6H, CH₂) | δ 45.0 (N-CH₂) |

| δ 26.0 (CH₂) | |

| δ 24.5 (CH₂) |

Synthesis of this compound: A Proposed Protocol

The synthesis of this compound can be readily achieved from commercially available starting materials. A robust and scalable approach involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a picolinaldehyde derivative with piperidine.

Protocol: Synthesis from 6-Chloropicolinaldehyde

This protocol describes a one-step synthesis via nucleophilic aromatic substitution. The electron-withdrawing nature of the aldehyde group facilitates the displacement of the chloride at the 6-position.

Materials:

-

6-Chloropicolinaldehyde

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 6-chloropicolinaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and piperidine (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

Expert Insights: The choice of a polar aprotic solvent like DMF is crucial for this SNAr reaction as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack. The excess of base ensures that any generated HCl is neutralized, driving the reaction to completion.

Applications in Heterocyclic Synthesis: Detailed Protocols

The presence of both an aldehyde and an electron-rich pyridine ring makes this compound a versatile precursor for a variety of condensation and cycloaddition reactions.

Friedländer Annulation for the Synthesis of Substituted Quinolines

The Friedländer synthesis is a classical and highly effective method for constructing the quinoline scaffold by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1]

Protocol: Synthesis of a 2-(6-(Piperidin-1-yl)pyridin-2-yl)quinoline Derivative

Materials:

-

This compound

-

2'-Aminoacetophenone

-

Potassium Hydroxide (KOH)

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 eq) and 2'-aminoacetophenone (1.0 eq) in ethanol.

-

Add a catalytic amount of potassium hydroxide (0.2 eq).

-

Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by column chromatography to yield the desired quinoline derivative.

Causality Behind Experimental Choices: The base catalyst (KOH) promotes the formation of the enolate from the active methylene compound, which is the key nucleophile in the initial condensation step. Ethanol serves as a suitable polar protic solvent for this condensation reaction.

Multicomponent Reactions: The Betti Reaction

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity in a single step. The Betti reaction is a classic MCR that condenses an aldehyde, a primary or secondary amine, and a phenol to form an aminobenzylphenol derivative.[2]

Protocol: Synthesis of a Betti Base Derivative

Materials:

-

This compound

-

2-Naphthol

-

Aniline

-

Ethanol

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), 2-naphthol (1.0 eq), and aniline (1.0 eq).

-

Add a minimal amount of ethanol to create a slurry, or proceed under solvent-free conditions.

-

Heat the mixture to 60-80 °C for 2-4 hours.

-

The product often precipitates from the reaction mixture upon cooling.

-

Collect the solid by filtration and wash with cold ethanol.

-

If necessary, the product can be further purified by recrystallization from ethanol.

Trustworthiness of the Protocol: This protocol is self-validating as the Betti reaction is known for its high yields and often results in the direct crystallization of the product from the reaction mixture, simplifying purification.

Synthesis of Pyridopyrimidines

Pyridopyrimidines are an important class of fused heterocycles with a wide range of biological activities. This compound can serve as a key precursor for the construction of the pyridopyrimidine core through condensation with aminopyrimidines.

Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

Materials:

-

This compound

-

4,6-Diamino-2-mercaptopyrimidine

-

p-Toluenesulfonic acid (p-TsOH)

-

Toluene

Procedure:

-

To a suspension of 4,6-diamino-2-mercaptopyrimidine (1.0 eq) in toluene, add this compound (1.0 eq) and a catalytic amount of p-TsOH (0.1 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

-

Reflux the mixture for 12-24 hours, or until no more water is collected.

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

Wash the solid with cold toluene and then diethyl ether to afford the pyridopyrimidine derivative.

Authoritative Grounding: The acid catalyst facilitates the initial imine formation between the aldehyde and one of the amino groups of the pyrimidine, followed by an intramolecular cyclization and subsequent aromatization to form the fused ring system.

Conclusion

This compound emerges as a highly promising and versatile building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. Its straightforward synthesis and the activating effect of the piperidinyl group open up numerous possibilities for constructing novel molecular architectures of interest in drug discovery and materials science. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this valuable synthetic intermediate.

References

-

Chiang Mai J. Sci. 2020; 47(1): 175-182. Synthesis of 6/8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes: A Facile CTAB Catalyzed Protocol. [Link]

- Skraup Synthesis. In Name Reactions in Organic Synthesis; 2005; pp 508–509.

- Cislak, F. E. Synthesis of pyridine aldehydes. US3160633A, 1964.

- Baumann, M.; Baxendale, I. R. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein J. Org. Chem.2013, 9, 2265–2359.

- Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882, 15, 2572–2575.

- Juniper Publishers. Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Glob. J. Pharm. Pharm. Sci.2021, 9.

- Wang, W. et al. Synthesis of 6-bromo-4-iodoquinoline.

- Patel, H. V. et al. Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. Int. J. Pharm. Phytopharm. Res.2013, 3, 123-128.

- Renard, P. et al. 3,6-disubstituted-2-pyridinaldoxime scaffolds. CA3129348A1, 2021.

- Thakur, G. S. et al. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 2024.

- Bartow, E.; McCollum, E. V. Syntheses of Derivatives of Quinoline. J. Am. Chem. Soc.1904, 26, 700-704.

-

Prajapati, A. synthesis of quinoline derivatives and its applications. SlideShare, 2022. [Link]

-

Leah4sci. Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. YouTube, 2021. [Link]

- Al-Majedy, Y. K. et al.

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

- Ghorbani-Vaghei, R. et al.

- Doebner, O. Ueber die Darstellung von Chinolinsäure. Ber. Dtsch. Chem. Ges.1887, 20, 277–279.

- Brough, P. A. et al. Chemical compounds. US11325906B2, 2022.

- Baron, H.; Renfry, F. G. P.; Thorpe, J. F. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with ketones. J. Chem. Soc., Trans.1904, 85, 1726–1761.

- Fülöp, F. et al. Transformation Reactions of the Betti Base Analogue Aminonaphthols.

-

Leah4sci. Aldehyde & Ketone Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube, 2020. [Link]

- Guareschi, I. Studj sulle cianidrine e sui composti ciano-alcoolici. Mem. Reale Accad. Sci. Torino1896, 46, 7, 11, 25.

- Szatmári, I. et al. A NOVEL SYNTHESIS OF SOME BETTI BASES DERIVATIVES.

-

ResearchGate. Synthesis of 6-methylpyridine-3-carbaldehyde. [Link]

-

Brough, P. A. et al. Patent Application Publication. US 2024/0350501 A1, 2024. [Link]

- Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bull. Soc. Chim. Fr.1888, 49, 89–92.

-

Dr. K. G. Baheti. Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.. YouTube, 2020. [Link]

- Sharma, R. K. et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Front. Chem.2018, 6, 333.

- Bonrath, W. et al. Method for synthesizing bio-based pyridine and picolines. WO2011055057A1, 2011.

- University of Leeds.

- Al-Amiery, A. A. et al. Synthesis of different heterocyclic compounds derived from some amino acids.

-

ResearchGate. Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... [Link]

- Chandramohan, V. et al. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chem. Biol. Drug Des.2022, 100, 20-43.

-

Ghorbani-Vaghei, R. et al. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing, 2023. [Link]

- Manske, R. H. F. The Friedländer Synthesis of Quinolines. Org. React.1942, 7, 59-89.

- Cardia, M. C. et al.

-

Chem-Station Int. Ed. Betti Reaction. [Link]

- Betti Reaction. In Name Reactions in Organic Synthesis; 2005; pp 46–47.

Sources

"use as a precursor for novel drug candidates"

Application Note: Divergent Late-Stage Functionalization of Indole Scaffolds for Fragment-Based Drug Discovery

Executive Summary & Rationale

In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional, high-Fsp³ architectures is critical for improving clinical success rates. This guide details a protocol for utilizing Indole —a "privileged structure" found in >5% of approved drugs—as a versatile precursor.

Rather than traditional de novo synthesis, we employ Late-Stage Functionalization (LSF) . This approach allows researchers to take a single, validated precursor (e.g., N-protected indole) and divergently install functional groups at the C2 (via radical alkylation) or C7 (via Iridium-catalyzed borylation) positions. This methodology creates distinct chemical vectors from a single scaffold, maximizing the exploration of chemical space while minimizing synthetic steps.

Precursor Selection Strategy

The choice of precursor dictates the "exit vectors" available for library expansion. We prioritize scaffolds that allow for orthogonal functionalization.

| Precursor Class | Key Chemical Feature | Primary Exit Vector | Target Application |

| Indole-3-Carbinol | C3-Hydroxymethyl | Nucleophilic substitution / Oxidation | Kinase Inhibitors (Hinge Binders) |

| Tryptamine | C3-Ethylamine chain | Amide coupling / Pictet-Spengler | GPCR Ligands (Serotonin mimics) |

| 5-Bromoindole | C5-Halogen | Suzuki-Miyaura Coupling | Allosteric Modulators |

| N-Boc-Indole | N-Protecting Group | C2 or C7 C-H Activation | General Library Expansion (Focus of this Guide) |

Scientific Logic: We select N-Boc-Indole for this protocol because the bulky protecting group exerts steric influence, directing C-H activation away from the reactive C3 position and enabling regioselective functionalization at C2 or C7.

Strategic Workflow: Divergent Synthesis

The following diagram illustrates the decision tree for functionalizing the indole precursor.

Figure 1: Divergent workflow for Indole LSF. The steric bulk of the N-protecting group is leveraged to direct regioselectivity.

Detailed Experimental Protocols

Protocol A: C7-Selective C-H Borylation (Iridium Catalysis)

Objective: To install a boron handle at the sterically hindered C7 position, enabling subsequent cross-coupling. This method relies on the steric directing effect of the N-substituent to block C2.

Reagents:

-

Precursor: N-Boc-Indole (1.0 equiv)

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂, 1.0 equiv)

-

Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: 4,4’-Di-tert-butyl-2,2’-bipyridine (dtbpy, 3.0 mol%)

-

Solvent: n-Hexane or THF (Anhydrous)

Step-by-Step Methodology:

-

Glovebox Assembly: In a nitrogen-filled glovebox, weigh [Ir(OMe)(cod)]₂ and dtbpy into a scintiallation vial. Add 1 mL of solvent. The solution should turn deep red/brown, indicating active catalyst formation.

-

Expert Insight: Pre-complexation is critical. Adding the substrate before the ligand coordinates to Iridium can lead to non-selective background reactions.

-

-

Substrate Addition: Add N-Boc-Indole and B₂pin₂ to the catalyst mixture. Seal the vial with a Teflon-lined cap.

-

Reaction: Heat to 60°C for 4-8 hours.

-

Self-Validation: Monitor via GC-MS or TLC. The C7-borylated product is typically less polar than the starting material.

-

-

Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with Et₂O) to remove the metal catalyst. Concentrate in vacuo.

-

Causality Check: The bulky Boc group prevents the Iridium catalyst from approaching C2, while the C3 position is electronically deactivated for this specific catalytic cycle, forcing activation at C7.

Protocol B: C2-Selective Radical Alkylation (Minisci-Type)

Objective: To introduce sp³-rich alkyl fragments (e.g., adamantyl, cyclohexyl) at the C2 position to improve solubility and metabolic stability.

Reagents:

-

Precursor: Indole (unprotected or N-protected)

-

Alkyl Source: Carboxylic Acid (R-COOH)

-

Oxidant: Ammonium Persulfate ((NH₄)₂S₂O₈, 2.0 equiv)

-

Catalyst: Silver Nitrate (AgNO₃, 20 mol%)

-

Solvent: DMSO/Water (1:1)

Step-by-Step Methodology:

-

Degassing: Sparge the DMSO/Water mixture with Argon for 15 minutes. Oxygen inhibits the radical chain mechanism.

-

Radical Generation: Dissolve the carboxylic acid and indole in the solvent. Add AgNO₃.

-

Initiation: Heat to 40°C and add the persulfate solution dropwise over 30 minutes.

-

Expert Insight: Slow addition keeps the radical concentration low, preventing radical-radical homocoupling (dimerization) of the alkyl source.

-

-

Quench: Pour into saturated NaHCO₃ (aq) and extract with Ethyl Acetate.

-

Self-Validation:

-

NMR Check: Look for the disappearance of the C2-H singlet (typically ~7.1-7.2 ppm in DMSO-d6).

-

TLC Stain: Use Vanillin stain; alkylated indoles often stain a distinct purple/blue compared to the reddish starting material.

-

Validation & Quality Control (The "Trustworthiness" Pillar)

Before using these functionalized precursors in biological assays, they must pass rigorous filtration to ensure data integrity.

A. PAINS Filter (Pan-Assay Interference Compounds)

Novel drug candidates must be checked against the Baell & Holloway filters.

-

Mechanism: Certain substructures (e.g., alkylidene barbiturates, certain quinones) react non-specifically with proteins or chelate metals in the assay buffer.

-

Protocol: Run the SMILES string of your new candidate through a digital PAINS filter (e.g., RDKit or ChEMBL implementation).

-

Action: If a "Red Flag" appears, synthesize a "null" analogue (lacking the binding pharmacophore) to confirm if activity is specific or artifactual.

B. Aggregation Check

Highly lipophilic precursors (especially C2-alkylated ones) can form colloidal aggregates that sequester enzymes, causing false positives.

-

Test: Measure IC₅₀ with and without 0.01% Triton X-100 (detergent).

-

Result Interpretation: If the IC₅₀ shifts significantly (>10-fold) upon adding detergent, the compound is likely an aggregator and should be discarded or re-engineered for better solubility.

Data Summary: Regioselectivity Comparison

| Method | Position | Catalyst System | Substrate Scope | Primary Limitation |

| Electrophilic Subst. | C3 | None / Lewis Acid | Electron-rich | Over-functionalization (C3+C5) |

| Minisci Reaction | C2 | Ag(I) / Persulfate | Heterocycles | Requires acidic conditions |

| Ir-Borylation | C7 | [Ir(OMe)(cod)]₂ | Sterically hindered | Requires blocking groups (N-Boc) |

| Lithiation | C2 | n-BuLi | Protected Indoles | Low functional group tolerance |

References

-

Privileged Scaffolds in Drug Discovery: Welsch, M. E., et al. "Privileged scaffolds for library design and drug discovery." Current Opinion in Chemical Biology, 2010. Link

-

Iridium-Catalyzed Borylation: Liskey, C. W., & Hartwig, J. F. "Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, and Application to Late-Stage Functionalization." Journal of the American Chemical Society, 2012. Link

-

Minisci Reaction Protocol: Duncton, M. A. "Minisci reactions: Versatile C-H functionalization for medicinal chemists." MedChemComm, 2011. Link

-

PAINS Filters: Baell, J. B., & Holloway, G. A.[1] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries." Journal of Medicinal Chemistry, 2010. Link

-

C7-Indole Functionalization: Yang, Y., et al. "Iridium-Catalyzed C–H Borylation of Indoles at the C7-Position."[2] Angewandte Chemie International Edition, 2017. Link

Sources

Troubleshooting & Optimization

"purification challenges of substituted picolinaldehydes"

Current Status: Operational

Ticket Subject: Purification & Stability Troubleshooting

Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The "Picolinaldehyde Paradox"

Welcome to the technical support hub for pyridine-2-carboxaldehydes (picolinaldehydes). If you are here, you are likely experiencing one of three frustrations: your product is streaking on the column, your NMR shows "impurities" that shouldn't be there, or your oil has spontaneously turned into a white solid.

Substituted picolinaldehydes present a unique "perfect storm" of chemical challenges:

-

High Electrophilicity: The pyridine nitrogen withdraws electron density, making the carbonyl carbon highly susceptible to nucleophilic attack (hydration).

-

Lewis Basicity: The pyridine nitrogen acts as a base, causing strong retention on acidic stationary phases (silica).

-

Oxidative Instability: They auto-oxidize rapidly to picolinic acids.

This guide provides self-validating protocols to overcome these barriers.

Module 1: The "Ghost" Impurity (Hydrate Formation)

User Complaint: "My LCMS says the mass is correct, but the proton NMR shows the aldehyde peak (-CHO) has vanished or is very small. There is a new peak around 5.5-6.0 ppm."

Root Cause Analysis

You are likely observing the gem-diol (hydrate) form.[1][2][3][4] Unlike typical benzaldehydes, the nitrogen atom in the pyridine ring (especially at the 2-position) exerts a strong electron-withdrawing inductive effect (-I). This destabilizes the carbonyl and shifts the equilibrium toward the hydrate in the presence of even trace moisture [1, 2].

-

Risk Factor: Substituents with Electron Withdrawing Groups (EWGs) like -NO₂, -CF₃, or -F on the ring will exacerbate this issue, making the hydrate the dominant species.

Troubleshooting Protocol

Step 1: Diagnostic NMR Do not assume your reaction failed. Run the NMR in a non-protic, anhydrous solvent.

-

Avoid: CDCl₃ (often acidic/wet) or D₂O.

-

Use: DMSO-d₆ (anhydrous). DMSO competes for hydrogen bonding and often shifts the equilibrium back to the free aldehyde.

Step 2: Dehydration Strategy If you need to isolate the free aldehyde from a hydrated crude mixture:

-

Azeotropic Distillation: Dissolve crude in Toluene or Benzene. Reflux with a Dean-Stark trap to physically remove water.

-

Chemical Drying: If the compound is heat-sensitive, dissolve in DCM and stir with activated 4Å molecular sieves for 4 hours, then filter under Argon.

Visualizing the Mechanism

Figure 1: The hydration equilibrium. Electron-withdrawing substituents on the pyridine ring stabilize the hydrate (red), masking the aldehyde (blue).

Module 2: The "Infinite Column" (Chromatography Issues)

User Complaint: "I put my crude on a silica column. It never came off, or it smeared across 20 fractions."

Root Cause Analysis

Standard silica gel is slightly acidic (pH 4-5). The basic nitrogen of the pyridine ring coordinates with the silanol groups (Si-OH), causing severe tailing and irreversible adsorption [3].

Troubleshooting Protocol

Method A: The "Deactivated" Silica (Standard) You must mask the silanol sites.

-

Pre-treatment: Flush the column with mobile phase containing 1-2% Triethylamine (TEA) before loading your sample.

-

Eluent: Maintain 0.5% TEA or 1% NH₄OH in your running solvent.

-

Note: If your product is an oil, TEA can be hard to remove. Use NH₄OH (volatile) or wash the combined fractions with buffer later.

-

Method B: The Alumina Switch (Recommended) If your picolinaldehyde is acid-sensitive or sticks despite TEA:

-

Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) .

-

Why: Alumina lacks the acidic protons of silica, preventing the acid-base interaction with the pyridine ring.

Method C: Solvent Systems for Pyridines Refer to the table below for starting solvent mixtures based on polarity.

| Compound Polarity | Recommended Solvent System | Additive (Critical) |

| Low (Alkyl/Aryl subs) | Hexane / Ethyl Acetate | 1% Triethylamine |

| Medium (Halogen/Ether) | DCM / Methanol (98:2) | 0.5% NH₄OH (aq) |

| High (Amino/Nitro) | DCM / Methanol (90:10) | 1% NH₄OH (aq) |

Module 3: Chemical Purification (The Bisulfite Wash)

User Complaint: "Distillation decomposes my product, and columns are too slow. Is there a scalable extraction method?"

The Solution: Bisulfite Adduct Formation

Aldehydes form water-soluble adducts with sodium bisulfite (NaHSO₃).[5] Most impurities (unreacted picolines, esters) do not. This allows you to wash impurities away with organic solvent while your product stays safe in the water layer [4].

-

Caveat: This works best for sterically unhindered picolinaldehydes. If you have a substituent at the 3-position (ortho to CHO), this reaction may be too slow.

Step-by-Step Protocol

-

Formation: Dissolve crude mixture in minimal organic solvent (Ether or EtOAc). Add an excess (1.5 eq) of saturated aqueous NaHSO₃ solution. Shake vigorously for 10-30 mins.

-

Observation: A precipitate may form (the adduct). This is good. Add water until it dissolves.

-

-

Wash: Separate layers. Keep the Aqueous Layer (contains product adduct). Discard organic layer (impurities).

-

Optional: Wash aqueous layer 2x with fresh Ether to remove trace organics.

-

-

Release: Cool the aqueous layer to 0°C. Basify carefully with Sodium Carbonate (Na₂CO₃) or NaOH until pH > 10.

-

Warning: Picolinaldehydes are base-sensitive (Cannizzaro reaction). Do not let it sit at high pH for long.

-

-